Amgen-23
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Amgen-23 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
Amgen-23 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s overall structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly impact the compound’s properties
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
Amgen-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sphingosine kinases.
Biology: Investigated for its effects on cellular signaling pathways involving sphingosine kinases.
Medicine: Explored for its potential in anticancer therapies, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
Amgen-23 exerts its effects by inhibiting sphingosine kinases, specifically SPHK1 and SPHK2. These kinases play a crucial role in the sphingolipid signaling pathway, which is involved in various cellular processes, including cell growth, survival, and apoptosis. By inhibiting these kinases, this compound disrupts the signaling pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine kinase inhibitor used in multiple sclerosis treatment.
Safingol: A sphingosine kinase inhibitor investigated for its anticancer properties.
SKI-II: A non-lipid sphingosine kinase inhibitor with potential anticancer applications
Uniqueness
Amgen-23 is unique due to its high potency and selectivity for SPHK1 and SPHK2. Its specific inhibition profile makes it a valuable tool in research and potential therapeutic applications, particularly in cancer treatment .
Properties
Molecular Formula |
C23H25Cl2N3O2S |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2R,4S)-1-[2-[4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethyl]-2-(hydroxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C23H25Cl2N3O2S/c24-20-6-3-16(11-21(20)25)22-14-31-23(27-22)26-17-4-1-15(2-5-17)7-9-28-10-8-19(30)12-18(28)13-29/h1-6,11,14,18-19,29-30H,7-10,12-13H2,(H,26,27)/t18-,19+/m1/s1 |
InChI Key |
SQJKFWCRPARYPY-MOPGFXCFSA-N |
Isomeric SMILES |
C1CN([C@H](C[C@H]1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CN(C(CC1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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